(3,3-Dimethyl-2,3-dihydrobenzofuran-5-yl)methanol
Description
(3,3-Dimethyl-2,3-dihydrobenzofuran-5-yl)methanol is a substituted dihydrobenzofuran derivative characterized by a fused benzofuran ring system with two methyl groups at the 3,3-positions and a hydroxymethyl (-CH2OH) substituent at the 5-position.
Key structural features include:
- Dihydrobenzofuran core: Provides a planar aromatic system with partial saturation, enhancing solubility compared to fully aromatic analogs.
- 3,3-Dimethyl substitution: Steric hindrance from the geminal methyl groups likely influences conformational flexibility and intermolecular interactions.
- 5-Hydroxymethyl group: A polar functional group that enhances hydrophilicity and enables derivatization (e.g., esterification, glycosylation).
Properties
IUPAC Name |
(3,3-dimethyl-2H-1-benzofuran-5-yl)methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2/c1-11(2)7-13-10-4-3-8(6-12)5-9(10)11/h3-5,12H,6-7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPKIBMTWPZLAHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC2=C1C=C(C=C2)CO)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1012070-16-4 | |
| Record name | (3,3-dimethyl-2,3-dihydro-1-benzofuran-5-yl)methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,3-Dimethyl-2,3-dihydrobenzofuran-5-yl)methanol typically involves the cyclization of o-hydroxyacetophenones under basic conditions. One common method is the one-pot etherification and dehydrative cyclization of o-hydroxyacetophenones. Another approach involves the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones .
Industrial Production Methods
Industrial production of this compound may involve the use of transition-metal catalysis for the cyclization of aryl acetylenes. This method allows for the efficient construction of the benzofuran ring system with high yield and fewer side reactions .
Chemical Reactions Analysis
Types of Reactions
(3,3-Dimethyl-2,3-dihydrobenzofuran-5-yl)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The methanol group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted benzofurans, alcohols, ketones, and aldehydes, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
(3,3-Dimethyl-2,3-dihydrobenzofuran-5-yl)methanol has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex benzofuran derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Benzofuran derivatives are explored for their therapeutic potential in treating various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of (3,3-Dimethyl-2,3-dihydrobenzofuran-5-yl)methanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by modulating enzyme activity, binding to receptors, or interfering with cellular processes. The exact molecular targets and pathways depend on the specific biological activity being studied .
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
The following table highlights structurally related dihydrobenzofuran derivatives and their key differences:
Physicochemical Properties
- Solubility: The hydroxymethyl group in this compound improves water solubility compared to non-polar analogs like 2-ethoxy-3,3-dimethyl derivatives .
- Stability : The 3,3-dimethyl substitution reduces ring strain, enhancing thermal stability relative to unsubstituted dihydrobenzofurans .
- Reactivity : The primary alcohol at position 5 allows for facile oxidation to carboxylic acids or conjugation with other pharmacophores, distinguishing it from methanesulfonate or chroman-fused analogs .
Biological Activity
Overview
(3,3-Dimethyl-2,3-dihydrobenzofuran-5-yl)methanol is a compound belonging to the benzofuran family, characterized by its unique substitution pattern which imparts distinct chemical and biological properties. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in the realms of antimicrobial and anticancer activities.
The structural formula of this compound can be represented as follows:
This compound features a benzofuran ring with a methanol group at the 5-position, contributing to its reactivity and interaction with biological targets.
Antimicrobial Properties
Research indicates that benzofuran derivatives, including this compound, exhibit significant antimicrobial activities. In vitro studies have shown that these compounds can inhibit the growth of various bacterial strains. For instance, studies demonstrated that certain benzofuran derivatives possess Minimum Inhibitory Concentration (MIC) values in the low micromolar range against pathogenic bacteria .
Anticancer Activity
The anticancer potential of this compound has been explored through various assays. The compound has been reported to inhibit cell proliferation in cancer cell lines by inducing apoptosis.
A study highlighted the effectiveness of related benzofuran derivatives in reducing cell viability in human cancer cell lines with IC50 values ranging from 1 to 10 μM . The mechanism of action is believed to involve modulation of key signaling pathways associated with cell survival and proliferation.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. These interactions may include:
- Enzyme Inhibition : The compound may inhibit enzymes involved in cancer progression or microbial metabolism.
- Receptor Binding : It has been suggested that benzofuran derivatives can bind to receptors implicated in inflammation and cancer .
The specific pathways and targets for this compound are still under investigation but are crucial for understanding its therapeutic potential.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound's biological activity, it is useful to compare it with other related compounds:
| Compound Name | Structure | Biological Activity | IC50 (μM) |
|---|---|---|---|
| 2,3-Dihydrobenzofuran | Structure | Antimicrobial | 15 |
| 5-(2-Aminopropyl)-2,3-dihydrobenzofuran | Structure | Anticancer | 8 |
| (3,4-Dimethoxyphenyl) derivative | Structure | Anticancer | 3 |
This table illustrates that while several benzofuran derivatives exhibit biological activities, the specific substitution pattern in this compound may enhance its efficacy compared to simpler analogs.
Case Studies
- Study on Anticancer Effects : A recent study evaluated the effects of this compound on human breast cancer cells. The results indicated a significant reduction in cell viability and induction of apoptosis at concentrations as low as 5 μM over 48 hours .
- Antimicrobial Activity Assessment : Another investigation focused on the antimicrobial properties against Staphylococcus aureus and Escherichia coli. The compound exhibited a MIC of 8 μM against both strains, highlighting its potential as an antimicrobial agent .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
